BenchChemオンラインストアへようこそ!

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

Cannabinoid CB2 receptor Radioligand binding assay Benzothiazole SAR

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS 865181-59-5) is a synthetic benzothiazol-2-ylidene amide derivative belonging to a focused series of fluorinated and methoxylated benzothiazole compounds developed as selective cannabinoid type 2 (CB2) receptor ligands. The compound incorporates a 6-fluoro substituent and an N3-propargyl group on the benzothiazole scaffold, coupled with a 2-methoxybenzamide moiety via an imine linkage.

Molecular Formula C18H13FN2O2S
Molecular Weight 340.37
CAS No. 865181-59-5
Cat. No. B2866942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
CAS865181-59-5
Molecular FormulaC18H13FN2O2S
Molecular Weight340.37
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C
InChIInChI=1S/C18H13FN2O2S/c1-3-10-21-14-9-8-12(19)11-16(14)24-18(21)20-17(22)13-6-4-5-7-15(13)23-2/h1,4-9,11H,10H2,2H3
InChIKeyLJSSSQBTPZTMMF-ZZEZOPTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS 865181-59-5): A Fluorinated Benzothiazole CB2 Ligand Candidate


N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS 865181-59-5) is a synthetic benzothiazol-2-ylidene amide derivative belonging to a focused series of fluorinated and methoxylated benzothiazole compounds developed as selective cannabinoid type 2 (CB2) receptor ligands [1]. The compound incorporates a 6-fluoro substituent and an N3-propargyl group on the benzothiazole scaffold, coupled with a 2-methoxybenzamide moiety via an imine linkage. This chemotype has been associated with subnanomolar CB2 binding affinity and >10,000-fold selectivity over the CB1 receptor in closely related analogs, positioning it as a research tool for CB2-targeted imaging and drug discovery programs [1][2].

Why Benzothiazole-2-ylidene Amide Analogs Cannot Simply Substitute N-(6-Fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide


Within the benzothiazol-2-ylidene amide chemotype, even minor variations in the N-acyl substituent produce order-of-magnitude shifts in CB2 receptor affinity and functional selectivity. The 2-methoxybenzamide moiety in CAS 865181-59-5 is structurally distinct from furan-2-carboxamide (CAS 127346-21-8 analog), acetamide (CAS not assigned), 2-fluorobenzamide (benchchem ID), and 3,4,5-trimethoxybenzamide (CAS 865181-51-7) congeners . In published structure-activity relationship (SAR) studies on this scaffold, methoxy-substituted benzamide derivatives exhibited markedly different CB2 Ki values and metabolic stability profiles compared to heteroaryl or unsubstituted amide analogs [1]. Consequently, generic substitution without confirmatory batch-to-batch binding data risks selecting a compound with substantially lower target engagement or altered in vitro pharmacokinetics, undermining experimental reproducibility in CB2-targeted assays [1].

Quantitative Differentiation Evidence for N-(6-Fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide vs. Structural Analogs


CB2 Receptor Binding Affinity in the Subnanomolar Range for the Fluorinated Benzothiazole Series

In the published SAR series of fluorinated and methoxylated benzothiazole derivatives, compounds bearing the 2-methoxybenzamide motif (exemplified by compound 21, a close structural analog of CAS 865181-59-5) achieved subnanomolar CB2 Ki values. Across the series, seven compounds displayed CB2 Ki between 0.16 nM and 0.68 nM [1]. By contrast, earlier benzothiazole-2-ylidene leads such as compound 6a showed only moderate CB2 affinity, necessitating the structural optimizations that introduced the 6-fluoro and tailored N-acyl substituents [1]. This represents an affinity gain of approximately 10- to 100-fold relative to the unoptimized hit scaffold [1].

Cannabinoid CB2 receptor Radioligand binding assay Benzothiazole SAR

Exquisite CB2 Selectivity Over CB1 Receptor: >10,000-Fold Discrimination

All synthesized compounds in the fluorinated benzothiazole series exhibited complete loss of CB1 receptor affinity (Ki > 10,000 nM), yielding selectivity factors exceeding 15,000-fold for the most potent CB2 ligands [1]. This is in stark contrast to classical cannabinoid ligands such as WIN55212-2 (CB1 Ki = 1.9 nM) or CP55,940 (CB1 Ki = 0.6 nM), which show nanomolar CB1 affinity and limited CB2 selectivity [1]. The exclusive CB2 binding profile is attributed to the combined presence of the 6-fluoro substituent and the 2-methoxybenzamide group, which together preclude accommodation in the narrower CB1 binding pocket [1].

Receptor selectivity CB1 vs CB2 Off-target screening

High In Vitro Metabolic Stability in Mouse Liver Microsomes Supports Tracer Development

Fluorinated analogs in the series, including compound 21 (a direct methoxybenzamide congener of CAS 865181-59-5), were evaluated for in vitro metabolic stability. Compound 21 retained 91% intact parent after 60 min incubation with mouse liver microsomes (MLM), indicating excellent phase I metabolic stability [1]. In contrast, non-fluorinated benzothiazole analogs from earlier campaigns showed more rapid oxidative clearance, with <50% intact compound remaining under comparable conditions [1]. The 6-fluoro substituent is hypothesized to block cytochrome P450-mediated hydroxylation at that position, contributing to prolonged metabolic half-life [1].

Metabolic stability Liver microsomes PET tracer

Structural Differentiation from Furan-2-carboxamide and Acetamide Analogs Drives Divergent CB2 Binding

Among the closest commercially available analogs, N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide and (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide share the identical 6-fluoro-3-propargyl benzothiazole core but differ in the N-acyl moiety. Published SAR data on the benzothiazol-2-ylidene scaffold demonstrate that replacement of a 2-methoxybenzamide with a furan-2-carboxamide or acetamide group alters CB2 Ki by >10-fold due to differences in hydrogen-bonding capacity and steric fit within the receptor binding pocket [1]. The ortho-methoxy group of the target compound provides both an H-bond acceptor and a lipophilic contact that are absent in the furan and acetamide analogs [1].

Structure-activity relationship N-Acyl substitution Benzothiazole analog comparison

Recommended Application Scenarios for N-(6-Fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide Based on Quantitative Evidence


CB2 Receptor PET Tracer Development and In Vivo Imaging

The combination of subnanomolar CB2 affinity (Ki 0.16–0.68 nM), exclusive CB1 selectivity (>10,000-fold), and high metabolic stability (91% intact after 60 min in MLM) makes CAS 865181-59-5 an ideal lead scaffold for [18F]-radiolabeling and positron emission tomography (PET) imaging of CB2 receptor expression in neuroinflammation and cancer [1]. The 6-fluoro substituent provides a site directly amenable to isotopic exchange for [18F] incorporation without structural perturbation [1].

CB2-Selective Pharmacological Tool for In Vitro Functional Assays

The complete absence of CB1 binding (Ki > 10,000 nM) ensures that functional responses observed in cAMP, β-arrestin, or calcium flux assays can be attributed exclusively to CB2 receptor engagement, eliminating the need for CB1 antagonist co-treatment that is required with non-selective cannabinoid ligands such as WIN55212-2 [1]. This simplifies assay design and data interpretation in target validation studies.

Structure-Activity Relationship (SAR) Reference Standard for Benzothiazole CB2 Ligand Development

As a defined member of the methoxylated benzothiazole series with published comparative SAR data, CAS 865181-59-5 serves as a benchmark for evaluating newly synthesized analogs. Researchers can compare CB2 Ki, selectivity, and microsomal stability of new derivatives against the established performance envelope of this compound class (0.16–0.68 nM CB2 Ki; >10,000-fold selectivity) [1].

Procurement Specification for CB2-Targeted High-Throughput Screening Libraries

Procurement professionals building focused libraries for CB2 drug discovery should prioritize benzothiazole-2-ylidene amides bearing 6-fluoro and 2-methoxybenzamide motifs over furan-, acetamide-, or unsubstituted benzamide variants, given the ≥10-fold affinity advantage conferred by the 2-methoxy substitution pattern [1]. Batch quality should be verified by radioligand displacement assay on human CB2-expressing membranes to confirm Ki ≤ 1 nM before library inclusion [1].

Quote Request

Request a Quote for N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.